molecular formula C9H4Cl2FN B1384811 2,4-Dichloro-6-fluoroquinoline CAS No. 406204-74-8

2,4-Dichloro-6-fluoroquinoline

Cat. No.: B1384811
CAS No.: 406204-74-8
M. Wt: 216.04 g/mol
InChI Key: XLEGVSYSXNPSAU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4Cl2FN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the reaction of 2,4-dichloroaniline with fluorinating agents under controlled conditions to introduce the fluorine atom into the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents.

    Electrophilic Substitution: Reagents such as bromine or nitric acid in acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.

    Electrophilic Substitution: Formation of halogenated or nitrated quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the formation of DNA strand breaks and inhibition of DNA replication. This results in bacterial cell death and makes it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroquinoline
  • 6-Fluoroquinoline
  • 2,4-Difluoroquinoline
  • 2,4-Dichloro-8-fluoroquinoline

Uniqueness

2,4-Dichloro-6-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring, which enhances its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGVSYSXNPSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650710
Record name 2,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406204-74-8
Record name 2,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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